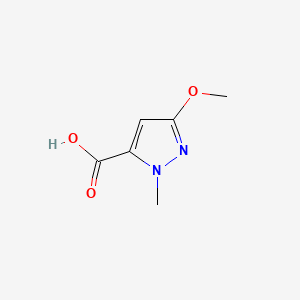

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-4(6(9)10)3-5(7-8)11-2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSQKEJNNYYLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665161 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-95-1 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthesis pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through a four-stage process:

-

N-Methylation: Introduction of a methyl group onto the pyrazole ring nitrogen.

-

Selective Monohydrolysis: Hydrolysis of one of the two ester groups to a carboxylic acid.

-

Conversion of Carboxylic Acid to Methoxy Group: A multi-step transformation of the carboxylic acid at the 3-position into a methoxy group.

-

Final Ester Hydrolysis: Conversion of the remaining ester group at the 5-position to the final carboxylic acid.

A schematic of this pathway is presented below.

Quantitative Data Summary

The following table summarizes the expected materials and yields for the synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Please note that yields for stages 3 and 4 are estimates based on standard organic transformations, as direct literature values for these specific steps were not found.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| Stage 1: N-Methylation | Diethyl 1H-pyrazole-3,5-dicarboxylate | Iodomethane, Potassium Carbonate | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | >95% |

| Stage 2: Selective Monohydrolysis | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Potassium Hydroxide | 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | High |

| Stage 3a: Curtius Rearrangement | 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride, Sodium azide | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | 70-85% (est.) |

| Stage 3b: Sandmeyer-type Reaction | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Sodium nitrite, Hydrochloric acid, Methanol | Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 40-60% (est.) |

| Stage 4: Final Hydrolysis | Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | Lithium Hydroxide | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | >90% (est.) |

Experimental Protocols

Stage 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

Objective: To synthesize diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Procedure:

-

In a round-bottom flask, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone.

-

Add potassium carbonate to the solution.

-

While stirring, add iodomethane dropwise.

-

Heat the mixture to 60°C and maintain for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC)[1].

-

After completion, filter the solid and wash the filter cake with acetone.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by dissolving in ethyl acetate, removing any insoluble matter, and evaporating the solvent to yield diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate[1].

Stage 2: Selective Monohydrolysis

Objective: To synthesize 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Procedure:

-

Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in methanol and cool the solution to 0°C.

-

Slowly add a 3.0 M solution of potassium hydroxide in methanol dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature (25°C) and stir for 10 hours, monitoring by TLC[1].

-

Evaporate the organic solvent.

-

Dissolve the residue in water and acidify to a pH of 2-3 with 36% concentrated hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid[1].

Stage 3: Conversion of Carboxylic Acid to Methoxy Group

This stage involves a two-step process: a Curtius rearrangement to form an amine, followed by a Sandmeyer-type reaction to install the methoxy group.

3a. Curtius Rearrangement

Objective: To synthesize ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

Procedure:

-

In a flask, suspend 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid in toluene.

-

Add thionyl chloride and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases.

-

Cool the reaction and evaporate the excess thionyl chloride and toluene.

-

Dissolve the resulting crude acyl chloride in acetone and cool to 0°C.

-

Add a solution of sodium azide in water dropwise, keeping the temperature below 10°C.

-

Stir for 1-2 hours at 0°C.

-

Extract the acyl azide with toluene.

-

Carefully heat the toluene solution to reflux. The acyl azide will rearrange to an isocyanate.

-

Add water to the reaction mixture and continue to reflux to hydrolyze the isocyanate to the amine.

-

Separate the aqueous layer, and extract the organic layer with dilute acid.

-

Basify the combined aqueous layers and extract the product with ethyl acetate.

-

Dry the organic layer and evaporate the solvent to yield ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

3b. Sandmeyer-type Reaction

Objective: To synthesize ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate.

Procedure:

-

Dissolve ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in a mixture of methanol and hydrochloric acid at 0°C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir the reaction for 30 minutes at 0°C to form the diazonium salt.

-

Heat the reaction mixture to reflux for 1-2 hours. Nitrogen gas will evolve.

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and evaporate the solvent. The crude product can be purified by column chromatography.

Stage 4: Final Ester Hydrolysis

Objective: To synthesize 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

Procedure:

-

Dissolve ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate and stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous residue with dichloromethane.

-

Acidify the aqueous phase to pH < 3 with 1N hydrochloric acid.

-

Collect the precipitated solid by filtration and dry under vacuum to afford 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related pyrazole derivatives to offer a broader context for its potential characteristics and applications.

Core Physicochemical Properties

Quantitative data for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is primarily based on computational models. The following table summarizes the key computed physicochemical properties.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1] |

| Exact Mass | 156.05349212 Da | PubChem[1] |

| Monoisotopic Mass | 156.05349212 Da | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| CAS Number | 126674-95-1 | PubChem[1] |

| IUPAC Name | 3-methoxy-1-methylpyrazole-5-carboxylic acid | PubChem[1] |

Potential Biological Significance and Applications

While specific biological activities of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been investigated for a wide array of therapeutic applications due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. The versatility of the pyrazole ring system makes it a valuable building block in the design and synthesis of novel drug candidates.

The following diagram illustrates the potential workflow for the investigation of a novel pyrazole carboxylic acid derivative in a drug discovery context.

Caption: A generalized workflow for the discovery and development of novel pyrazole-based therapeutic agents.

Experimental Protocols: A General Approach

While specific experimental protocols for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid are not available, the following methodologies represent standard approaches for the synthesis and characterization of similar pyrazole carboxylic acid derivatives.

Synthesis

A common synthetic route to pyrazole carboxylic acids involves the cyclocondensation of a β-ketoester with a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine would be a key reagent. The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid.

The following diagram outlines a generalized synthetic pathway.

Caption: A conceptual synthetic route for the preparation of a 1-methyl-pyrazole-5-carboxylic acid derivative.

Physicochemical Characterization

-

Melting Point Determination: The melting point of the purified solid would be determined using a calibrated melting point apparatus.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (such as DMSO-d₆ or CDCl₃) to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

pKa Determination: The acid dissociation constant (pKa) could be determined by potentiometric titration or by UV-spectrophotometry in buffers of varying pH.

-

logP and Solubility Determination: The partition coefficient (logP) could be experimentally determined using the shake-flask method with n-octanol and water. Aqueous solubility could be measured by methods such as equilibrium dialysis or by quantifying the concentration of a saturated solution via HPLC.

Safety and Handling

Based on GHS classifications for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, identified by CAS number 126674-95-1, is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a core component in numerous clinically significant pharmaceuticals, valued for its broad spectrum of biological activities which can include anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and the general biological relevance of this compound, serving as a foundational resource for its application in research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is presented below. This data is essential for laboratory handling, experimental design, and analytical characterization.

| Property | Value | Source |

| CAS Number | 126674-95-1 | [5][6][7] |

| Molecular Formula | C₆H₈N₂O₃ | [5][6] |

| Molecular Weight | 156.14 g/mol | [5][6] |

| IUPAC Name | 3-methoxy-1-methylpyrazole-5-carboxylic acid | [6] |

| Canonical SMILES | CN1N=C(C=C1C(=O)O)OC | PubChem |

| InChI Key | SFSQKEJNNYYLKZ-UHFFFAOYSA-N | [6] |

| Storage Temperature | 2-8°C (Recommended) | [5] |

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[6]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols: Synthesis

Objective: To synthesize 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

Materials:

-

Diethyl 1H-pyrazole-3,5-dicarboxylic acid

-

Acetone

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Methanol

-

Potassium hydroxide (KOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Thionyl chloride (SOCl₂) (or other methoxy source)

-

Sodium methoxide (NaOMe)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Standard laboratory glassware and equipment

-

Thin Layer Chromatography (TLC) apparatus

Detailed Methodology:

Step 1: N-Methylation of the Pyrazole Ring

-

Dissolve diethyl 1H-pyrazole-3,5-dicarboxylic acid in acetone in a round-bottom flask.

-

Add potassium carbonate (K₂CO₃) to the solution to act as a base.

-

While stirring, add iodomethane dropwise to the mixture.

-

Heat the reaction mixture to 60°C and allow it to react overnight.

-

Monitor the reaction progress using TLC (e.g., mobile phase PE/EA: 10/1).

-

Once the reaction is complete, filter the solid salts and rinse the filter cake with acetone.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain crude diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

Step 2: Selective Hydrolysis (Saponification)

-

Dissolve the crude product from Step 1 in methanol and cool the solution to 0°C.

-

While maintaining the temperature at 0°C, slowly add a methanol solution of potassium hydroxide (KOH). The amount should be carefully calculated for mono-hydrolysis.

-

Allow the reaction to warm to room temperature (approx. 25°C) and stir for 10-12 hours.

-

Monitor the reaction by TLC (e.g., mobile phase PE/EA: 1/1).

-

After completion, evaporate the organic solvent.

-

Dissolve the residue in water and acidify to a pH of 2-3 using concentrated HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and evaporate the solvent to yield 3-(ethoxycarbonyl)-1-methyl-pyrazole-5-carboxylic acid.

Step 3: Methoxy Group Installation (Conceptual) Note: This step is speculative and requires optimization. A common route to introduce a methoxy group onto a pyrazole ring at this position is not well-documented for this specific substrate. A potential, though challenging, method could involve conversion to a leaving group followed by nucleophilic substitution. A more plausible route would involve starting with a precursor already containing the methoxy group. However, for the purpose of this protocol based on available literature for related compounds, a hypothetical transformation is outlined. A more direct synthesis would likely start from a different precursor.

Step 4: Final Hydrolysis (if necessary) This step would be dependent on the protecting groups used in the previous steps. Assuming a methyl ester was formed in place of the desired methoxy group, a final hydrolysis step would be required to yield the carboxylic acid.

Visualizations

Proposed Synthesis Workflow

The diagram below illustrates the logical flow of the multi-step synthesis protocol described above.

Caption: A conceptual workflow for the synthesis of the target compound.

General Biological Relevance of the Pyrazole Scaffold

While specific biological data for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is limited in public databases, the pyrazole nucleus is a well-established pharmacophore in medicinal chemistry.[2] Derivatives have been investigated and developed for a wide array of therapeutic targets.

Caption: Reported biological activities of various pyrazole derivatives.

The diverse biological activities stem from the pyrazole ring's ability to act as a versatile scaffold for arranging functional groups in three-dimensional space, allowing for precise interactions with a variety of biological targets.[2][3] The specific substitutions on the pyrazole ring, such as the N-methyl, methoxy, and carboxylic acid groups in the title compound, are critical in determining its ultimate biological activity and pharmacological profile. Therefore, 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid represents a potentially valuable building block for the synthesis of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 45082184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-5-carboxylicacid,3-methoxy-1-methyl-(9CI) | 126674-95-1 [chemicalbook.com]

- 8. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, leading to the development of several clinically successful drugs. This in-depth technical guide explores the core biological activities of pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation. Many of these compounds function as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer.

A significant number of pyrazole-based compounds have been synthesized and evaluated for their efficacy against various cancer cell lines.[1] Structure-activity relationship (SAR) studies have demonstrated that strategic substitutions on the pyrazole ring can markedly improve anticancer potency and selectivity.[1] These derivatives have been shown to interact with multiple targets, including tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), and DNA.[1]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines, presented as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF7 (Breast) | 2.82 | [2] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23) | A549 (Lung) | 6.28 | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 (Lung) | 8.21 | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | HCT116 (Colon) | 19.56 | [2] |

| Pyrazole derivative (Compound 29) | MCF7 (Breast) | 17.12 | |

| Pyrazole derivative (Compound 29) | HepG2 (Liver) | 10.05 | [1] |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast) | 0.25 | [1] |

| Fused pyrazole derivative (Compound 50) | HepG2 (Liver) | 0.71 | [1] |

| Pyrazole-naphthalene analog (Compound 10) | MCF7 (Breast) | 5.21 | [1] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5) | HepG2 (Liver) | 13.14 | [3] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5) | MCF-7 (Breast) | 8.03 | [3] |

| 3,5-diaminopyrazole-1-carboxamide (Compound XIII) | HePG2 (Liver) | 6.57 | [4] |

| 3,5-diaminopyrazole-1-carboxamide (Compound XIII) | HCT-116 (Colon) | 9.54 | [4] |

| 3,5-diaminopyrazole-1-carboxamide (Compound XIII) | MCF-7 (Breast) | 7.97 | [4] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h) | |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 6.45 (48h) |

Key Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Several signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis are targeted by pyrazole derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, promoting cell proliferation and survival.[5][6] Dysregulation of the EGFR pathway is a common feature in many cancers.[7]

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] VEGFR2 is considered the main receptor mediating the proliferative effects of VEGF-A on endothelial cells.[9]

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle.[10] CDK2, in complex with cyclin E, plays a pivotal role in the G1/S phase transition.[11] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[12]

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanisms of action are varied and can include the disruption of the bacterial cell wall, and inhibition of essential enzymes like DNA gyrase.[13][14]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrid (Compound 10) | S. aureus | 1.9-3.9 | [13] |

| Imidazo-pyridine pyrazole (Compound 18) | E. coli | <1 | [15] |

| Imidazo-pyridine pyrazole (Compound 18) | K. pneumoniae | <1 | [15] |

| Imidazo-pyridine pyrazole (Compound 18) | P. aeruginosa | <1 | [15] |

| Imidazo-pyridine pyrazole (Compound 18) | S. typhimurium | <1 | [15] |

| Pyrano[2,3-c] pyrazole (Compound 5c) | E. coli | 6.25 | [15] |

| Pyrano[2,3-c] pyrazole (Compound 5c) | K. pneumoniae | 6.25 | [15] |

| Pyrazole derivative (Compound 3) | E. coli | 0.25 | [3] |

| Pyrazole derivative (Compound 4) | S. epidermidis | 0.25 | [3] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5-125 | [16] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | C. albicans | 2.9-7.8 | [16] |

Mechanism of Action: Inhibition of DNA Gyrase

One of the key antimicrobial mechanisms of pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[14] By inhibiting this enzyme, pyrazole compounds prevent the supercoiling of DNA, leading to bacterial cell death.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prime example. These compounds primarily exert their effects by inhibiting the production of prostaglandins, key mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [17] |

| SC-558 | >1900 | 0.0053 | >358490 | [17] |

| Pyrazole derivative 189(a) | - | 0.039 | 22.21 | [18] |

| Pyrazole derivative 189(b) | - | 0.061 | 14.35 | [18] |

| Pyrazole derivative 189(c) | - | 0.038 | 17.47 | [18] |

| Pyrazole derivative 189(d) | - | 0.039 | 13.10 | [18] |

| Pyrazole derivative 129 | - | 0.26 | >192.3 | [18] |

| Pyrazole derivative 190a | 0.263 | 0.017 | 15.47 | [18] |

Signaling Pathway: COX-2 Inhibition

The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 by pyrazole derivatives like celecoxib reduces inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Other Biological Activities

Beyond the major therapeutic areas discussed, pyrazole derivatives have shown promise in a variety of other biological applications, including as anticonvulsant and antiviral agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., glacial acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent.

-

Add the hydrazine derivative (1 equivalent) to the solution. If using a salt of the hydrazine, an equivalent of base may be required.

-

If desired, add a catalytic amount of acid.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain the pure pyrazole derivative.

-

Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Procedure: To a solution of chalcone (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol, a catalytic amount of acetic acid is added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized from ethanol to yield 3,5-diphenyl-1H-pyrazole.

Procedure: A mixture of a 5-aminopyrazole-4-carbonitrile derivative (1 equivalent), an appropriate aldehyde or ketone (1.1 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for 6-8 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with ethanol, and dried to afford the pyrazolo[3,4-d]pyrimidine derivative.[19]

Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[20]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Pyrazole derivatives to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the pyrazole derivatives in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[21]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

Pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic or antifungal drugs (positive controls)

-

Sterile cork borer or pipette tips

-

Incubator

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes, allowing it to solidify.

-

Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined volume of the pyrazole derivative solution at different concentrations into the wells.

-

Include wells with the solvent as a negative control and a standard antimicrobial agent as a positive control.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.[22]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Pyrazole derivatives to be tested

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Administer the pyrazole derivative or the standard drug to the animals via a suitable route (e.g., oral, intraperitoneal).

-

After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).

This assay determines the inhibitory activity of compounds against the COX enzymes.[16]

Materials:

-

Human or ovine recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Pyrazole derivatives

-

Assay buffer

-

Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Pre-incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of the pyrazole derivative or vehicle in the assay buffer.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time and then terminate it.

-

Quantify the amount of PGE2 produced using a competitive EIA kit.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the immense potential of pyrazole derivatives. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this important class of compounds for the advancement of human health.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogs of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, a core scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their therapeutic potential.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1-methyl-3-methoxy-1H-pyrazole-5-carboxylic acid core, in particular, has served as a foundation for the development of potent and selective modulators of various biological targets. This guide will explore the chemical space around this core, highlighting key structural modifications and their impact on biological function.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs generally follows established routes for pyrazole ring formation. A common strategy involves the condensation of a β-ketoester with a substituted hydrazine, followed by modification of the resulting pyrazole core.

General Synthetic Workflow

A generalized synthetic scheme for producing 1-methyl-3-alkoxy-1H-pyrazole-5-carboxamides is outlined below. The initial step typically involves the cyclization of a diketone or a related precursor with methylhydrazine to form the pyrazole ring. Subsequent steps involve functional group manipulations to introduce the desired alkoxy group at the 3-position and to form the carboxamide at the 5-position.

Caption: General synthetic workflow for 3-alkoxy-1-methyl-1H-pyrazole-5-carboxamide analogs.

Experimental Protocol: Synthesis of a Phenyl Pyrazole Analog (Illustrative)

The following is an illustrative protocol for the synthesis of a phenyl pyrazole analog, adapted from general procedures in the literature.

Step 1: Cyclization to form the Pyrazole Core A solution of a suitable β-enamino diketone (1.0 eq) and a substituted hydrazine hydrochloride (1.0-1.2 eq) in ethanol is stirred at room temperature or heated to reflux for 4-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazole carboxylate.

Step 2: Amide Coupling To a solution of the pyrazole carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and an activating agent such as 4-Dimethylaminopyridine (DMAP) (0.1 eq). The desired amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final carboxamide analog.

Biological Activity and Structure-Activity Relationships (SAR)

Structural analogs of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid have been investigated for a variety of biological activities. A notable example is the development of potent and selective 5-HT2A receptor inverse agonists for the treatment of arterial thrombosis.

5-HT2A Receptor Inverse Agonists

A series of phenyl pyrazole derivatives based on the 3-methoxy-1-methyl-1H-pyrazole-5-carboxamide scaffold have been identified as highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonists. One of the most potent compounds identified is 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) .

Table 1: Structure-Activity Relationship of APD791 Analogs

| Compound | R1 | R2 | 5-HT2A Binding Ki (nM) | Platelet Aggregation IC50 (nM) |

| APD791 | 3-OCH3 | 4-(2-morpholinoethoxy) | 0.8 | 8.7 |

| Analog 1 | H | 4-(2-morpholinoethoxy) | 2.5 | 25 |

| Analog 2 | 3-OCH3 | H | >1000 | >10000 |

| Analog 3 | 3-OCH3 | 4-(2-pyrrolidinoethoxy) | 1.2 | 15 |

| Analog 4 | 3-Cl | 4-(2-morpholinoethoxy) | 1.5 | 12 |

Data presented is illustrative and based on publicly available information.

The SAR data suggest that the 3-methoxy group on the benzamide ring and the 4-(2-morpholinoethoxy) substituent on the aniline ring are crucial for high-affinity binding and potent functional activity.

Signaling Pathway of 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Inverse agonists like APD791 inhibit the basal activity of this pathway.

Caption: Simplified 5-HT2A receptor signaling pathway and the action of an inverse agonist.

Experimental Protocols for Biological Evaluation

In Vitro Platelet Aggregation Assay

This assay is used to determine the functional activity of 5-HT2A receptor inverse agonists.

Workflow:

Caption: Workflow for an in vitro platelet aggregation assay.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to separate the PRP.

-

Incubation: PRP is pre-incubated with various concentrations of the test compound or vehicle control for a specified time at 37°C.

-

Agonist Addition: Platelet aggregation is induced by the addition of a sub-maximal concentration of an agonist like adenosine diphosphate (ADP) in the presence of serotonin (5-HT) to amplify the response via the 5-HT2A receptor.

-

Measurement: The change in light transmission through the PRP suspension is measured over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The percentage of aggregation is calculated, and IC50 values (the concentration of the compound that inhibits 50% of the maximal aggregation response) are determined from the dose-response curves.

Conclusion

The 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid scaffold is a versatile starting point for the design of novel therapeutic agents. The structural analogs, particularly the carboxamide derivatives, have shown significant promise as modulators of key biological targets such as the 5-HT2A receptor. The information presented in this guide, including synthetic strategies, structure-activity relationships, and experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development. Further exploration of the chemical space around this core is likely to yield new and improved drug candidates for a variety of diseases.

In-depth Technical Guide: 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole class of molecules.[1] Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] Derivatives of pyrazole have been developed for a wide range of applications, including as fungicides, herbicides, and insecticides.[3] In the pharmaceutical field, pyrazole-containing compounds have been successfully developed as drugs targeting a variety of biological entities such as kinases, proteases, and G protein-coupled receptors.

This document aims to provide a comprehensive overview of the available scientific information regarding 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific research on the mechanism of action, biological targets, and signaling pathways for this particular compound. The available information is primarily limited to its chemical and physical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is presented below. This data is essential for its handling, formulation, and in the design of potential biological assays.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1], Sigma-Aldrich[4] |

| CAS Number | 126674-95-1 | PubChem[1] |

| IUPAC Name | 3-methoxy-1-methylpyrazole-5-carboxylic acid | PubChem[1] |

| Physical Description | Solid (predicted) | --- |

| XLogP3-AA | 0.4 | PubChem[1] |

Potential as a Bioactive Molecule

While direct evidence for the biological activity of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is not available in the reviewed literature, the broader family of pyrazole carboxylic acids has shown significant biological potential. For instance, the related compound, 3-Methylpyrazole-5-carboxylic acid, has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of certain neurological and psychiatric disorders. This suggests that pyrazole carboxylic acid derivatives, including the 3-methoxy-1-methyl variant, could be valuable scaffolds for designing enzyme inhibitors or other bioactive molecules.

The general structure of pyrazole derivatives allows for diverse chemical modifications, which can influence their steric and electronic properties, thereby affecting their binding interactions with biological targets.

Future Research Directions

The absence of data on the mechanism of action for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid highlights a clear gap in the scientific literature. Future research efforts could be directed towards elucidating its biological properties. A logical workflow for such an investigation is proposed below.

Caption: Proposed workflow for investigating the mechanism of action.

Experimental Protocols

Given the lack of specific experimental data, this section will outline a generalized experimental protocol that could be adapted to investigate the biological activity of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, focusing on a hypothetical scenario where it is screened for kinase inhibitory activity.

General Protocol for Kinase Inhibition Assay:

-

Compound Preparation: Dissolve 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.

-

Assay Buffer Preparation: Prepare a kinase assay buffer appropriate for the specific kinase being tested. This typically includes a buffer (e.g., HEPES), a divalent cation (e.g., MgCl₂), ATP, and a substrate (e.g., a peptide).

-

Kinase Reaction:

-

In a microplate, add the kinase enzyme to the assay buffer.

-

Add serial dilutions of the test compound (3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid) or a control vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Conclusion

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical entity with a scaffold known to be of interest in drug discovery. However, there is currently no publicly available information detailing its mechanism of action, biological targets, or its effects on signaling pathways. The data is limited to its basic chemical and physical properties. The scientific community is encouraged to undertake further research to explore the potential biological activities of this compound, which may hold promise for the development of novel therapeutic agents. The proposed research workflow and experimental protocols provide a starting point for such investigations.

References

- 1. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 45082184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 4. 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid - [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (C₆H₈N₂O₃, Molecular Weight: 156.14 g/mol ).[1] Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicted spectroscopic characteristics based on data from analogous pyrazole derivatives and established principles of spectroscopic analysis. It also includes comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. These predictions are derived from the analysis of similar compounds and functional group correlations.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | COOH |

| ~6.5 - 7.0 | Singlet | 1H | Pyrazole C4-H |

| ~3.9 - 4.1 | Singlet | 3H | N-CH₃ |

| ~3.8 - 4.0 | Singlet | 3H | O-CH₃ |

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (Carboxylic Acid) |

| ~150 - 155 | Pyrazole C3-O |

| ~140 - 145 | Pyrazole C5-COOH |

| ~105 - 110 | Pyrazole C4 |

| ~55 - 60 | O-CH₃ |

| ~35 - 40 | N-CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3000 - 2850 | Medium | C-H stretch (Alkyl) |

| 1760 - 1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1600 - 1475 | Medium-Weak | C=C and C=N stretch (Pyrazole Ring) |

| 1320 - 1210 | Medium | C-O stretch |

| 1440 - 1395 | Medium | O-H bend |

| 950 - 910 | Medium | O-H bend |

Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[2][3]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 111 | [M - COOH]⁺ |

| 83 | [M - COOH - N₂]⁺ |

Note: The fragmentation pattern of pyrazoles often involves the loss of N₂. The exact fragmentation will depend on the ionization method used.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Vortex the vial until the sample is completely dissolved. Gentle heating or sonication can be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

-

Securely cap the NMR tube.

-

-

Data Acquisition (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 5.0 s.

-

Acquisition Time (AQ): 4.0 s.

-

Spectral Width (SW): 20 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Relaxation Delay (D1): 2.0 s.

-

Acquisition Time (AQ): 1.0 - 2.0 s.

-

Spectral Width (SW): 200 - 250 ppm.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Manually phase the spectrum to obtain pure absorption peaks.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Identify all peaks and integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

-

Take an aliquot of this solution and dilute it further to a final concentration of about 10-100 µg/mL.[4]

-

If any precipitate is observed, the solution must be filtered before analysis to prevent blockages.[4]

-

Transfer the final solution to a 2mL mass spectrometry vial with a screw cap and soft septum.[4]

-

-

Data Acquisition (ESI-MS):

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source ionizes the molecules, typically forming [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A mass spectrum is recorded, showing the relative abundance of each ion.

-

-

Data Processing:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain insights into the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

The logical relationship for data interpretation in spectroscopic analysis is depicted in the following diagram.

References

- 1. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 45082184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility Profile of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (C6H8N2O3), a key physicochemical property for its application in research and drug development. Due to the limited availability of public data, this document provides a comprehensive overview of its predicted solubility based on its chemical properties, alongside detailed experimental protocols for its empirical determination. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound.

Introduction

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various solvents is crucial for a wide range of activities, including synthesis, purification, formulation, and in vitro/in vivo studies. This document serves as a resource for scientists and researchers by consolidating available information and providing practical guidance for determining its solubility profile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H8N2O3 | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

The relatively low XLogP3 value suggests that the compound is not excessively lipophilic and may exhibit some solubility in polar solvents. The presence of a carboxylic acid group, a hydrogen bond donor, and multiple nitrogen and oxygen atoms as hydrogen bond acceptors, indicates the potential for interaction with protic and polar solvents.

Predicted Qualitative Solubility

Based on the structural features of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid and the general solubility characteristics of related pyrazole carboxylic acids, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid moiety suggests that the solubility in aqueous solutions will be pH-dependent. In its neutral form, it is expected to have limited to moderate solubility in water. Solubility is likely to increase significantly in alkaline aqueous solutions due to the formation of the more soluble carboxylate salt. The compound is anticipated to be soluble in polar protic organic solvents like ethanol and methanol, which can engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is expected in these solvents due to the polar nature of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Limited solubility is predicted in nonpolar solvents due to the compound's overall polarity.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are required. The following are detailed protocols for commonly used solubility assays in the pharmaceutical industry.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Methodology:

-

Preparation: Add an excess amount of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the microplate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Alternative Quantification: Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While quantitative solubility data for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is not currently available in the public domain, its physicochemical properties suggest a degree of solubility in polar solvents, which is likely to be pH-dependent in aqueous media. For researchers and drug development professionals, empirical determination of its solubility is essential. The detailed experimental protocols provided in this guide for equilibrium and kinetic solubility assays offer a practical framework for obtaining this critical data, thereby facilitating the effective use of this compound in further research and development.

References

Technical Guide: Thermal Stability of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information on the thermal stability of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Extensive searches for direct experimental data on the thermal properties of this specific compound did not yield specific results. The information presented herein is based on data for structurally related compounds and general principles of thermal analysis.

Introduction

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and materials science. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, as it dictates the temperature range in which the compound remains chemically unchanged. This guide provides an overview of the known properties of this compound and offers insights into its expected thermal behavior based on related structures.

Physicochemical Properties

While specific experimental data on the thermal decomposition of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is not available in the cited literature, its basic physicochemical properties have been computed and are available on databases such as PubChem.

Table 1: Computed Physicochemical Properties of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C6H8N2O3 | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1] |

| IUPAC Name | 3-methoxy-1-methylpyrazole-5-carboxylic acid | PubChem[1] |

| CAS Number | 126674-95-1 | PubChem[1] |

Thermal Stability Analysis of Structurally Related Compounds

To provide a contextual understanding of the potential thermal stability of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, the melting points of several structurally similar pyrazole carboxylic acids are presented below. It is important to note that substitutions on the pyrazole ring can significantly influence thermal stability.

Table 2: Melting Points of Related Pyrazole Carboxylic Acid Derivatives

| Compound Name | Melting Point (°C) |

| 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride | 150 - 155[2] |

| 3-methylpyrazole-5-carboxylic acid | 238[3] |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | 236 - 240[4] |

The melting point provides an initial indication of a compound's thermal stability. Higher melting points often correlate with greater thermal stability.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of a chemical compound is typically determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature of a material.

-

Methodology:

-

A small sample of the compound (typically 5-10 mg) is placed in a TGA sample pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset temperature of mass loss is identified as the decomposition temperature.

-

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

-

Methodology:

-

A small, accurately weighed sample is encapsulated in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate.

-

The differential heat flow to the sample and reference is measured.

-

Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.

-

Logical Workflow for Thermal Stability Determination

The following diagram illustrates a typical workflow for assessing the thermal stability of a new chemical entity like 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

Signaling Pathways and Biological Context

No information regarding the involvement of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid in specific signaling pathways or biological processes was found in the searched literature. Pyrazole derivatives are known to exhibit a wide range of biological activities, and further research would be necessary to elucidate the specific interactions of this compound.

Conclusion

While there is a lack of direct experimental data on the thermal stability of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, this guide provides a framework for its potential assessment. Based on the data from related pyrazole carboxylic acids, it is anticipated that this compound possesses moderate to high thermal stability. However, empirical determination through TGA and DSC is essential to establish its precise thermal profile. The provided experimental protocols and workflow offer a clear path for researchers to conduct such an analysis, which is critical for the advancement of its potential applications in research and development.

References

Methodological & Application

synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid from diethyl 1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical research and development. The synthesis commences with the readily available starting material, diethyl 1H-pyrazole-3,5-dicarboxylate, and proceeds through a multi-step reaction sequence. Detailed experimental protocols for each synthetic transformation are provided, along with a summary of reaction parameters and expected yields. The described methodology is designed to be a valuable resource for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and other applications.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are widely utilized in the development of novel therapeutic agents, owing to their diverse pharmacological activities. Specifically, substituted 1-methyl-1H-pyrazole-5-carboxylic acids are integral components of numerous biologically active molecules. The title compound, 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, serves as a crucial intermediate for the synthesis of various pharmaceutical candidates. This document outlines a detailed, step-by-step protocol for the preparation of this valuable compound from diethyl 1H-pyrazole-3,5-dicarboxylate.

Overall Synthetic Pathway

The synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid from diethyl 1H-pyrazole-3,5-dicarboxylate is accomplished through a seven-step sequence. This pathway involves an initial N-methylation, followed by selective hydrolysis of one of the ester groups. The resulting carboxylic acid is then converted to an amide, which undergoes a Hofmann rearrangement to yield an amino group. Subsequent diazotization and hydrolysis afford the key 3-hydroxy pyrazole intermediate. The synthesis is completed by O-methylation of the hydroxyl group and final saponification of the remaining ester.

Application Notes and Protocols for 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block employed in the synthesis of a variety of biologically active molecules. Its structural features, including the pyrazole core, a methoxy group, and a carboxylic acid moiety, make it an attractive starting material for the development of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, known for its diverse biological activities, including anti-inflammatory, analgesic, and kinase inhibitory properties. This document provides detailed application notes and experimental protocols for the use of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid in the synthesis of potential drug candidates.

Key Applications in Drug Discovery